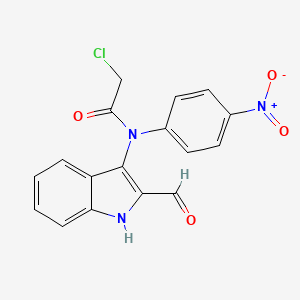
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, making it a versatile ligand in catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group is introduced via a substitution reaction, where a chlorophosphine reacts with the oxazoline derivative.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phosphine-oxazoline ligands.
科学的研究の応用
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in enzyme mimetics and as a chiral selector in chromatography.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The compound exerts its effects primarily through coordination with transition metals. The phosphine and oxazoline moieties bind to the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and selectivity in various catalytic processes.
類似化合物との比較
Similar Compounds
(S)-2-(Diphenylphosphanyl)-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.
(S)-2-(Diphenylphosphanyl)-1,1’-binaphthyl (BINAP): Similar to BINAP but without the methoxy group.
(S)-2-(Diphenylphosphanyl)-2’-hydroxy-1,1’-binaphthyl (BINOL): A chiral ligand with a hydroxy group.
Uniqueness
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both phosphine and oxazoline moieties, which provide a versatile coordination environment. The chloro substituent further enhances its reactivity and selectivity in catalytic processes, making it a valuable ligand in asymmetric synthesis.
特性
分子式 |
C24H23ClNOP |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
[5-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)22-16-27-24(26-22)21-14-13-18(25)15-23(21)28(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1 |
InChIキー |
PMIXSYQJCFYEQR-JOCHJYFZSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)







